Superior Enzymatic Potency: PfThrRS-IN-1 Demonstrates Nanomolar IC50, Surpassing Closest Analog Compound 10b
PfThrRS-IN-1 (compound 11) exhibits nanomolar inhibitory potency against Plasmodium falciparum threonyl-tRNA synthetase (PfThrRS), with an IC50 of 0.1 μM . In contrast, its closest structural analog from the same development series, compound 10b, displays only submicromolar PfThrRS inhibitory potency in the same assay system [1]. This difference arises from two key molecular features in compound 11: an additional hydrogen bond between the thiazole nitrogen and residue R651, and a more rigid sulfonamide moiety compared to the sulfamate in compound 10b, which reduces entropic penalty upon binding [1].
| Evidence Dimension | PfThrRS enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.1 μM (100 nM) |
| Comparator Or Baseline | Compound 10b: submicromolar PfThrRS inhibitory potency (exact IC50 not reported in primary reference, described as submicromolar) |
| Quantified Difference | PfThrRS-IN-1 achieves nanomolar (0.1 μM) inhibition, whereas compound 10b remains in the submicromolar range |
| Conditions | PfThrRS enzymatic inhibition assay (biochemical assay) as described in ACS Med. Chem. Lett. 2023 |
Why This Matters
Achieving nanomolar potency is a critical benchmark for lead optimization in antimalarial drug discovery; PfThrRS-IN-1's 10-fold or greater improvement over compound 10b justifies its selection for advanced biological studies and eliminates the need to work with less potent, earlier-stage analogs.
- [1] Discovery of Malarial Threonyl tRNA Synthetase Inhibitors by Screening of a Focused Fragment Library. ACS Med. Chem. Lett. 2023, 15, 1, 76–80. DOI: 10.1021/acsmedchemlett.3c00403. View Source
